molecular formula C15H22O9 B1666126 Aucubin CAS No. 479-98-1

Aucubin

Cat. No. B1666126
CAS RN: 479-98-1
M. Wt: 346.33 g/mol
InChI Key: RJWJHRPNHPHBRN-ACALXYEMSA-N
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Description

Aucubin is an iridoid glycoside, widely spread in various plant families such as Cornaceae, Garryaceae, Orobanchaceae, Globulariaceae, Eucommiaceae, Scrophulariaceae, Plantaginaceae, and Rubiaceae . It is unstable and can be deglycosylated into its aglycone, aucubigenin .


Synthesis Analysis

Aucubin is a monoterpenoid-based compound . The biosynthesis of aucubin involves geranyl pyrophosphate (GPP), which is generated through the mevalonate pathway or the methylerythritol phosphate pathway . The last steps in the biosynthesis of iridoids usually consist of O-glycosylation and O-alkylation .


Molecular Structure Analysis

The molecular formula of Aucubin is C15H22O9 . It has a cyclopentan-[C]-pyran skeleton . Aucubin has 10 carbons with the C11 carbon missing . The stereochemical configurations at C5 and C9 lead to cis fused rings, which are common to all iridoids containing carbocyclic- or seco-skeleton in non-rearranged form .


Chemical Reactions Analysis

Aucubin is unstable and can be deglycosylated into its aglycone, aucubigenin . It is also known to undergo various chemical reactions under different conditions .


Physical And Chemical Properties Analysis

Aucubin has a molar mass of 346.332 g·mol−1 . It is found in all parts of plants: flowers, seeds, fruits, leaves, stems, and roots .

Mechanism of Action

Target of Action

Aucubin, an iridoid glycoside, has been found to interact with several targets in the body. It has been shown to inhibit the replication of hepatitis B virus DNA . It also interacts with the HMGB1/TLR-4/NF-κB pathway, playing a role in producing inflammatory cytokines . Additionally, it has been found to interact with VEGFR2, promoting angiogenesis .

Mode of Action

Aucubin interacts with its targets in various ways. For instance, it inhibits the HMGB1/TLR-4/NF-κB pathway, thereby relieving liver injury through an anti-inflammatory mechanism . It also promotes VEGFR2 mediated angiogenesis, which is crucial for bone repair and regeneration .

Biochemical Pathways

Aucubin affects several biochemical pathways. It has been found to promote osteogenesis of human bone marrow-derived mesenchymal stromal cells partly via the canonical BMP2/Smads signaling pathway . It also suppresses oxidative stress damage partly via the Nrf2/HO1 signaling pathway . Furthermore, it has been shown to alleviate oxidative stress and inflammation via the Nrf2-mediated signaling activity .

Pharmacokinetics

It is known that aucubin is unstable and can be deglycosylated into its aglycone, aucubigenin

Result of Action

Aucubin has a wide range of molecular and cellular effects. It has been shown to alleviate oxidative stress and inflammation, reduce cell apoptosis, and improve neurological and cognitive deficits . It also promotes the regeneration of stem cells , enhances bone formation, and inhibits osteoclast activity .

Action Environment

Environmental factors can influence the action of aucubin. Other environmental factors may affect the concentration of aucubin and, consequently, its action, efficacy, and stability

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O9/c16-4-6-3-8(18)7-1-2-22-14(10(6)7)24-15-13(21)12(20)11(19)9(5-17)23-15/h1-3,7-21H,4-5H2/t7-,8+,9+,10+,11+,12-,13+,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWJHRPNHPHBRN-FKVJWERZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963965
Record name Aucubin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aucubin

CAS RN

479-98-1
Record name Aucubin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479-98-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aucubin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aucubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1S-(1α,4aα,5α,7aα)]-1,4a,5,7a-tetrahydro-5-hydroxy-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl-β-D-glucopyranoside
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Record name AUCUBIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action attributed to aucubin's neuroprotective effects?

A1: Aucubin exhibits neuroprotective effects by attenuating oxidative stress and promoting the expression of neurotrophic factors like brain-derived neurotrophic factor and insulin-like growth factor-I. [, ]

Q2: How does aucubin impact inflammation in the context of osteoarthritis?

A2: Aucubin demonstrates anti-inflammatory effects in osteoarthritis by inhibiting chondrocyte apoptosis and reducing the production of reactive oxygen species (ROS). [, ]

Q3: What signaling pathway is implicated in aucubin's protective effect against cardiac remodeling after myocardial infarction?

A3: Aucubin protects against cardiac remodeling post-myocardial infarction through the activation of the neuronal nitric oxide synthase (nNOS)/nitric oxide (NO) pathway, which attenuates ROS production and inhibits the apoptosis signal-regulating kinase 1 (ASK1)/c-Jun N-terminal kinase (JNK) pathway. []

Q4: How does aucubin interact with the TLR4/NF-κB pathway in the context of cerebral ischemia and reperfusion injury?

A4: Aucubin exhibits neuroprotective effects against cerebral ischemia and reperfusion injury by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) inflammatory signaling pathway, thus reducing neuroinflammation. []

Q5: What role does autophagy play in aucubin's alleviation of methotrexate-induced enteritis?

A5: Aucubin has been shown to alleviate methotrexate-induced enteritis by inducing autophagy, a cellular process involved in degrading and recycling cellular components. []

Q6: What is the molecular formula and weight of aucubin?

A6: Aucubin has a molecular formula of C15H22O9 and a molecular weight of 346.33 g/mol. []

Q7: How does pH affect the stability of aucubin in aqueous solutions?

A7: Aucubin is most stable in alkaline conditions (pH ~10) and degrades rapidly in highly acidic environments. []

Q8: What is the impact of ionic strength on aucubin degradation?

A8: Higher ionic strength accelerates aucubin degradation in acidic solutions (pH 4.01). []

Q9: How do metal ions influence aucubin stability?

A9: The presence of metal ions, particularly Cu2+ and Fe3+, accelerates aucubin degradation at pH 7.16. Conversely, Zn2+ slows down the degradation process. []

Q10: What analytical techniques are commonly employed to determine aucubin content in plant materials?

A10: High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are commonly used to determine aucubin content in plant materials. [, ]

Q11: How is liquid chromatography-mass spectrometry (LC-MS) utilized in aucubin research?

A11: LC-MS is used for both the analysis of aucubin in plant extracts and for confirming the identity of isolated aucubin. []

Q12: What spectroscopic techniques are helpful in characterizing aucubin?

A12: Fourier-transform infrared spectroscopy (FT-IR) is used to identify functional groups in isolated aucubin. []

Q13: Has the pharmacokinetic profile of aucubin been studied in animal models?

A13: Yes, a pharmacokinetic study of aucubin has been conducted in Sprague-Dawley rats after oral administration, providing insights into its absorption, distribution, metabolism, and excretion. []

Q14: What in vitro models have been used to study the neuroprotective effects of aucubin?

A14: The neuroprotective effects of aucubin have been investigated in vitro using PC12 cells subjected to hydrogen peroxide-induced apoptosis and primary cultured retinal cells exposed to oxidative stress. [, ]

Q15: What animal models have been employed to assess the therapeutic potential of aucubin in osteoarthritis?

A15: The destabilization of the medial meniscus (DMM) mouse model has been utilized to evaluate the effects of aucubin on osteoarthritis progression. []

Q16: Has aucubin shown efficacy in ameliorating the effects of passive smoking in preclinical studies?

A16: Yes, aucubin administration has demonstrated positive effects in a rat model of passive smoking-induced osteoporosis, improving bone mineral density and other parameters. []

Q17: What are the findings from preclinical studies investigating aucubin's role in wound healing?

A17: Aucubin has shown promising results in promoting wound healing in both normal and hyperglycemic rat models, indicating its potential as a therapeutic agent for diabetic wound healing. [, ]

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